TAS0728

HER2 Covalent Inhibitor ATP-uncompetitive

TAS0728 is an orally bioavailable, irreversible covalent-binding HER2 inhibitor targeting the C805 residue—an ATP-uncompetitive mechanism uniquely suited for high-ATP tumor microenvironments where reversible inhibitors fail. It potently suppresses wild-type and mutated HER2, spares wild-type EGFR, and overcomes acquired resistance to trastuzumab/pertuzumab and T-DM1 without activating bypass RTKs. With an IC50 of 4.9 nM against BMX, it enables BMX–HER2 crosstalk studies impossible with HER2-selective agents. Ideal for probing sustained HER2 pathway blockade, resistance mechanisms, and refractory HER2-positive cancer models. All lots are verified ≥98% pure.

Molecular Formula C26H32N8O3
Molecular Weight 504.595
CAS No. 2088323-16-2
Cat. No. B611157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS0728
CAS2088323-16-2
SynonymsTAS0728;  TAS-0728;  TAS 0728; 
Molecular FormulaC26H32N8O3
Molecular Weight504.595
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
InChIInChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1
InChIKeyJCCIICHPRAAMGK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAS0728 (CAS 2088323-16-2): A Covalent-Binding HER2-Selective Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Models


TAS0728 is an orally bioavailable, irreversible covalent-binding inhibitor that targets the HER2 kinase at the C805 residue [1]. It demonstrates potent inhibition of both wild-type and mutated HER2, as well as downstream signaling through HER3, AKT, and ERK pathways [1]. Structurally, it features an acrylamide warhead for covalent engagement and exhibits high selectivity over wild-type EGFR in both biochemical and cellular contexts [1].

Why TAS0728 (CAS 2088323-16-2) Cannot Be Substituted with Other HER2 Inhibitors for HER2-Driven Tumor Models


Substitution with other HER2-targeting agents, even other covalent inhibitors, is not straightforward due to TAS0728's unique combination of irreversible C805 binding that confers ATP-uncompetitive inhibition [1], a kinome-wide selectivity profile that spares wild-type EGFR and is distinct from dual HER2/EGFR inhibitors like lapatinib or afatinib [2], and demonstrated efficacy in models resistant to antibody-based therapies (trastuzumab/pertuzumab and T-DM1) where alternative RTK activation is absent [3]. These properties create a distinct functional profile that cannot be assumed with other in-class compounds.

Quantitative Evidence Guide for TAS0728 (CAS 2088323-16-2) vs. Closest HER2 Inhibitor Analogs


Covalent Binding at C805 Confers ATP-Uncompetitive HER2 Inhibition, Differentiating TAS0728 from Reversible Inhibitors

TAS0728 covalently binds to the C805 residue of the HER2 kinase domain [1]. Mass spectrometry confirmed the formation of a covalent adduct. Unlike reversible inhibitors such as lapatinib, the inhibitory activity of TAS0728 is not diminished by high concentrations of ATP (tested up to 1 mM) once it has bound to HER2 [1]. This contrasts with the reversible, ATP-competitive binding mode of lapatinib and neratinib, whose potency can be reduced under high cellular ATP levels.

HER2 Covalent Inhibitor ATP-uncompetitive

TAS0728 Displays High Selectivity for HER2 Over Wild-Type EGFR in Cellular Assays, in Contrast to Afatinib and Neratinib

In cell-based assays, TAS0728 potently inhibited HER2 autophosphorylation in HER2-overexpressing SK-BR-3 cells but did not affect EGFR autophosphorylation in EGFR-overexpressing A431 cells [1]. This contrasts with afatinib, which inhibits both HER2 and EGFR with similar potency (IC50 14 nM vs. 1 nM for EGFR) [2], and neratinib, which inhibits HER2 and EGFR with IC50s of 59 nM and 92 nM respectively [3].

HER2 EGFR Selectivity

Kinome-Wide Profiling Reveals TAS0728's Unique Off-Target Signature, Including Potent BMX Inhibition, Distinct from Other HER2 TKIs

Against a panel of 386 kinases at 1 µM, TAS0728 showed >90% inhibition for only 8 kinases: HER2, HER4, BMX, BLK, EGFR, JAK3, SLK, and LOK [1]. Importantly, TAS0728 potently inhibits BMX (IC50 = 4.9 nM) . BMX is a Tec family kinase implicated in HER2-mediated signaling and resistance. This potent BMX inhibition is not a prominent feature of other HER2 TKIs like tucatinib (IC50 for BMX not typically reported as a primary target).

HER2 BMX Kinase Selectivity

TAS0728 Demonstrates Potent Antiproliferative Activity Across HER2-Amplified Cell Lines with GI50 Values Ranging from 1.6 to 6.9 nM

TAS0728 exhibited strong antiproliferative effects in a panel of HER2-amplified cancer cell lines. The GI50 values (concentration causing 50% growth inhibition) were: 1.6 nM (NCI-N87 gastric cancer), 3.6 nM (BT-474 breast cancer), 5.0 nM (SK-BR-3 breast cancer), 5.1 nM (AU565 breast cancer), and 6.9 nM (Calu-3 lung cancer) . In comparison, lapatinib's GI50 in NCI-N87 is reported to be higher (approximately 28 nM) [1].

HER2 Antiproliferative GI50

In Vivo Head-to-Head Comparison: TAS0728 Induces Tumor Regression in NCI-N87 Xenografts Whereas Lapatinib Only Slows Growth

In NCI-N87 gastric cancer xenografts, TAS0728 at 30 or 60 mg/kg/day (oral) induced significant tumor regression over 21 days, while lapatinib at 50 mg/kg/dose BID only slowed tumor growth (p < 0.001 vs. lapatinib) [1]. Pharmacodynamic analysis confirmed that TAS0728, but not lapatinib, markedly reduced phosphorylation of HER2, HER3, AKT, and ERK in these tumors [1].

HER2 Xenograft Tumor Regression

TAS0728 Overcomes Acquired Resistance to Trastuzumab/Pertuzumab and T-DM1 In Vivo, a Setting Where Other HER2 TKIs May Fail

In xenograft models with acquired resistance to trastuzumab + pertuzumab or to T-DM1, switching to TAS0728 monotherapy (60 mg/kg/day) resulted in significant tumor regression and inhibition of HER2-HER3 signaling [1]. In contrast, continued treatment with the original antibody/ADC was ineffective. Importantly, no alternative receptor tyrosine kinase activation was observed, confirming continued oncogenic addiction to HER2-HER3 signaling [1].

HER2 Drug Resistance Trastuzumab

Best Research Application Scenarios for TAS0728 (CAS 2088323-16-2) Based on Quantitative Evidence


Investigating ATP-Uncompetitive Covalent HER2 Inhibition in Signaling Studies

Due to its covalent binding at C805 and ATP-uncompetitive inhibition mechanism [1], TAS0728 is an ideal tool compound for studying sustained HER2 pathway suppression under high cellular ATP conditions. This is particularly relevant for experiments where reversible ATP-competitive inhibitors (e.g., lapatinib) may yield misleading results due to ATP competition [1].

Probing HER2-Driven Tumor Models Resistant to Antibody-Based Therapies

TAS0728's proven efficacy in vivo against tumors with acquired resistance to trastuzumab/pertuzumab and T-DM1 [2] makes it a valuable reagent for exploring resistance mechanisms and for preclinical evaluation of therapeutic strategies in refractory HER2-positive cancer models. Its ability to overcome resistance without evidence of bypass RTK activation [2] is a key advantage.

Examining the Role of BMX Co-Inhibition in HER2-Amplified Cancers

The potent inhibition of BMX (IC50 = 4.9 nM) alongside HER2 positions TAS0728 as a unique probe for dissecting the contribution of Tec family kinases to HER2 signaling and resistance. Researchers studying BMX-HER2 crosstalk can utilize TAS0728 to test hypotheses that cannot be addressed with HER2-selective inhibitors that lack BMX activity (e.g., tucatinib).

Validating HER2 as a Target in HER2-Mutant Cancers

TAS0728 potently inhibits the phosphorylation of both wild-type and mutated HER2 in engineered MCF10A cells [3]. This makes it a suitable candidate for preclinical studies investigating the dependency of cancers harboring activating HER2 mutations on sustained HER2 kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAS0728

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.